molecular formula C14H13ClO2 B14340701 1-Chloro-2-(2-phenoxyethoxy)benzene CAS No. 105658-36-4

1-Chloro-2-(2-phenoxyethoxy)benzene

Cat. No.: B14340701
CAS No.: 105658-36-4
M. Wt: 248.70 g/mol
InChI Key: OJRKKJZDTZSQJN-UHFFFAOYSA-N
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Description

1-Chloro-2-(2-phenoxyethoxy)benzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with a chlorine atom and a 2-phenoxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-(2-phenoxyethoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-2-nitrobenzene with 2-phenoxyethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of the desired product after purification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-(2-phenoxyethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenoxyethoxybenzene derivatives.

    Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate, resulting in the formation of corresponding carboxylic acids.

    Reduction Reactions: Reduction of the nitro group (if present) can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Major Products Formed:

    Substitution: Phenoxyethoxybenzene derivatives.

    Oxidation: Carboxylic acids.

    Reduction: Amino derivatives (if starting from nitro compounds).

Scientific Research Applications

1-Chloro-2-(2-phenoxyethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(2-phenoxyethoxy)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to desired effects. The exact pathways and targets can vary based on the context of its use.

Comparison with Similar Compounds

    Chlorobenzene: A benzene ring with a single chlorine substituent.

    Phenoxybenzene: A benzene ring with a phenoxy group.

    2-Phenoxyethanol: An alcohol with a phenoxy group.

Uniqueness: 1-Chloro-2-(2-phenoxyethoxy)benzene is unique due to the presence of both a chlorine atom and a 2-phenoxyethoxy group on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not fulfill.

Properties

CAS No.

105658-36-4

Molecular Formula

C14H13ClO2

Molecular Weight

248.70 g/mol

IUPAC Name

1-chloro-2-(2-phenoxyethoxy)benzene

InChI

InChI=1S/C14H13ClO2/c15-13-8-4-5-9-14(13)17-11-10-16-12-6-2-1-3-7-12/h1-9H,10-11H2

InChI Key

OJRKKJZDTZSQJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=CC=CC=C2Cl

Origin of Product

United States

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